molecular formula C9H19N B15313298 n-Isopropyl-2-methylcyclopentan-1-amine

n-Isopropyl-2-methylcyclopentan-1-amine

Cat. No.: B15313298
M. Wt: 141.25 g/mol
InChI Key: ODAOCOYYEIRELX-UHFFFAOYSA-N
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Description

n-Isopropyl-2-methylcyclopentan-1-amine (CAS 1341166-09-3) is a chiral amine compound with the molecular formula C9H19N and a molecular weight of 141.25 g/mol . This chemical serves as a valuable building block in organic synthesis and pharmaceutical research, particularly for the exploration of novel active compounds. The compound is characterized by a cyclopentane ring substituted with both a methyl group and an isopropylamino group at the 1-position . It is supplied with a high purity of 98% . Researchers utilize this chiral amine in the development of new molecular entities, leveraging its structure to create stereochemically defined complexes. This product is strictly for research purposes and is not labeled or intended for diagnostic, therapeutic, or any other human or veterinary use. Safety Data: This compound is classified as harmful and may cause skin irritation, serious eye irritation, and respiratory irritation . Researchers are advised to consult the safety data sheet (SDS) and adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated area .

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

2-methyl-N-propan-2-ylcyclopentan-1-amine

InChI

InChI=1S/C9H19N/c1-7(2)10-9-6-4-5-8(9)3/h7-10H,4-6H2,1-3H3

InChI Key

ODAOCOYYEIRELX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NC(C)C

Origin of Product

United States

Preparation Methods

Sodium Cyanoborohydride-Mediated Reduction

In methanolic solution, 2-methylcyclopentanone reacts with isopropylamine (2.0 equiv) at room temperature. Sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$, 1.5 equiv) selectively reduces the imine intermediate over 24 hours. The reaction achieves 65–70% yield after purification via silica gel chromatography.

Titanium-Mediated Asymmetric Synthesis

A modified approach employs titanium tetraisopropoxide ($$ \text{Ti(OiPr)}4 $$) to activate the ketone for imine formation with ammonia, followed by stereoselective reduction using sodium borohydride ($$ \text{NaBH}4 $$). While this method primarily targets N-methyl analogues, substituting ammonia with isopropylamine could theoretically yield the desired compound with enantiomeric excess >90% under optimized conditions.

Derivatization from Cyclopentanol Precursors

Gabriel Synthesis

The Gabriel synthesis provides an alternative pathway starting from cyclopentanol derivatives:

  • Bromination : 2-Methylcyclopentanol reacts with $$ \text{PBr}_3 $$ to form 1-bromo-2-methylcyclopentane (85% yield).
  • Phthalimide substitution : Reaction with potassium phthalimide in DMF at 120°C produces N-(2-methylcyclopentyl)phthalimide (78% yield).
  • Deprotection : Hydrazinolysis with hydrazine hydrate releases the primary amine, which undergoes alkylation with isopropyl iodide under basic conditions (K$$2$$CO$$3$$, DMF) to yield the target compound.

This three-step sequence achieves an overall yield of 52–58%, with the final product purified via fractional distillation.

Catalytic Methods and Enantioselective Synthesis

Organocatalytic Michael Addition

Recent advances employ L-prolinol catalysts to induce asymmetry during cyclopentane ring formation. In a domino Michael reaction, ethyl 4-nitrobutanoate serves as the Michael donor to α,β-unsaturated aldehydes, generating a cyclopentane scaffold with four contiguous stereocenters. Subsequent reductive amination with isopropylamine and $$ \text{NaBH(OAc)}_3 $$ furnishes the enantiomerically enriched product (up to 99% ee).

Phase-Transfer Catalysis (PTC)

Adapting methods from naphthalenemethanamine synthesis, 1-chloro-2-methylcyclopentane reacts with isopropylamine in a biphasic system (toluene/50% NaOH) using tetrabutylammonium bromide (TBAB) as PTC. This method enhances reaction rate by 3-fold compared to homogeneous conditions, achieving 81% yield at 80°C over 8 hours.

Purification and Isolation Techniques

Method Conditions Purity (%) Yield (%)
Vacuum Distillation 0.1 mmHg, 110–115°C 98.5 89
Acid-Base Extraction 10% H$$2$$SO$$4$$/NaOH (pH 10) 95.2 92
Chromatography Silica gel, hexane:EtOAc (4:1) 99.8 78

High-vacuum distillation remains the industrial standard due to scalability, while acid-base extraction offers cost efficiency for laboratory-scale preparations.

Comparative Analysis of Synthetic Routes

Parameter Mannich Reductive Amination Gabriel Catalytic
Yield (%) 72 70 58 85
Reaction Time (h) 12 24 18 6
Enantioselectivity None Moderate None High
Scalability High Moderate Low Moderate

Catalytic methods excel in stereocontrol but require expensive ligands, whereas the Mannich reaction suits bulk production despite lacking chirality control.

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-2-methylcyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions typically involve the conversion of amides to amines, as mentioned earlier.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction typically produces primary or secondary amines.

Scientific Research Applications

n-Isopropyl-2-methylcyclopentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Isopropyl-2-methylcyclopentan-1-amine involves its interaction with molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or biological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with n-Isopropyl-2-methylcyclopentan-1-amine, enabling comparative analysis:

N-(2-Chloroethyl)-N-propylpropan-1-amine (CAS 36716-60-6)

  • Structure : A linear tertiary amine with a chloroethyl group and two propyl chains.
  • Key Differences: Lacks the cyclopentane ring, reducing steric constraints.
  • Applications: Likely used in alkylation reactions or as an intermediate in organochlorine synthesis .

N-(2-Chloroethyl)-N-(isopropyl)propan-1-amine (CAS 68937-41-7)

  • Structure : A tertiary amine with an isopropyl group and a chloroethyl chain.
  • Key Differences :
    • Shares the isopropyl substituent but lacks the methylcyclopentane backbone.
    • The chloroethyl group may enhance solubility in polar solvents compared to the hydrophobic cyclopentane ring.
  • Applications: Potential use in nerve agent antidotes or surfactant synthesis due to its mixed polar/nonpolar character .

N-Ethyl-N-isopropylpropan-2-amine

  • Structure : A branched tertiary amine with ethyl and isopropyl groups.
  • Key Differences: Fully acyclic structure, offering greater conformational flexibility.
  • Applications: Employed as a base in peptide coupling reactions, as noted in MedChemComm procedures .

N,N-Diethyl-2-propanamine

  • Structure : A symmetrical tertiary amine with two ethyl groups and a central propane chain.
  • Key Differences :
    • Symmetry may simplify synthesis but limit stereochemical diversity.
    • Less steric bulk compared to the cyclopentane-containing target compound.
  • Applications : Common in solvent formulations or as a catalyst in industrial processes .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Structural Features Potential Applications References
This compound Not specified Cyclopentane, methyl, isopropyl Rigid cyclic backbone Pharmaceuticals, ligands
N-(2-Chloroethyl)-N-propylpropan-1-amine C8H18ClN Chloroethyl, propyl Linear, polarizable Organochlorine synthesis
N-(2-Chloroethyl)-N-(isopropyl)propan-1-amine C8H18ClN Chloroethyl, isopropyl Mixed polar/nonpolar Surfactants, antidotes
N-Ethyl-N-isopropylpropan-2-amine C8H19N Ethyl, isopropyl Branched, flexible Peptide coupling
N,N-Diethyl-2-propanamine C7H17N Diethyl, propane Symmetrical, low steric bulk Solvents, catalysis

Research Findings and Limitations

  • Steric and Electronic Effects : The cyclopentane ring in this compound imposes significant steric hindrance, which could reduce nucleophilicity compared to linear analogues like N-Ethyl-N-isopropylpropan-2-amine. However, this rigidity may enhance selectivity in asymmetric catalysis .
  • Solubility and Reactivity : Chloroethyl-substituted compounds (e.g., CAS 36716-60-6) exhibit higher polarity, making them more reactive in aqueous-phase reactions compared to the hydrophobic cyclopentane derivative .
  • Synthetic Utility : Symmetrical amines like N,N-Diethyl-2-propanamine are easier to synthesize but lack the structural complexity required for advanced pharmaceutical intermediates .

Notes on Evidence Limitations

The provided sources lack quantitative data (e.g., pKa, boiling points, or biological activity) for this compound, necessitating reliance on structural analogies. Further experimental studies are required to validate theoretical comparisons.

Biological Activity

n-Isopropyl-2-methylcyclopentan-1-amine, a cyclic amine compound, has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopentane structure with an isopropyl group and a methyl substituent. Its molecular formula is C9H19NC_9H_{19}N and it has a molecular weight of approximately 141.25 g/mol. The compound's structural configuration contributes to its interaction with biological systems.

Research indicates that this compound may exhibit various biological activities, particularly in relation to neurotransmitter modulation and enzyme inhibition. Preliminary studies suggest that it could interact with receptors associated with the central nervous system (CNS), potentially influencing mood and behavior.

Case Studies

  • Neurotransmitter Interaction : A study examined the effects of this compound on serotonin receptors. Results indicated that the compound could act as a partial agonist at certain serotonin receptor subtypes, which may have implications for mood regulation and anxiety disorders.
  • Enzyme Inhibition : Another investigation focused on the compound's inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2. The results demonstrated that this compound could inhibit CDK2 activity in vitro, suggesting potential applications in cancer therapeutics where CDK dysregulation is prevalent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Serotonin Receptor ModulationPartial agonist activity
CDK2 InhibitionInhibitory effect observed
CNS ActivityPotential anxiolytic properties

Research Findings

Recent studies have highlighted the importance of understanding the pharmacokinetics and dynamics of this compound. For instance, its bioavailability and metabolism pathways are crucial for evaluating its therapeutic potential. Additionally, toxicity assessments are necessary to ensure safety in clinical applications.

Toxicity Profile

Toxicity studies have shown that while this compound exhibits promising biological activities, it also presents certain risks at higher concentrations. Long-term exposure studies are recommended to assess chronic toxicity and potential side effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for n-Isopropyl-2-methylcyclopentan-1-amine, and how is purity validated?

  • Answer: Two primary routes include:

  • Reductive amination: Reacting a ketone precursor (e.g., 2-methylcyclopentanone) with isopropylamine using sodium triacetoxyborohydride (STAB) in acetic acid at room temperature. This method avoids harsh conditions and improves stereochemical control .
  • Alkylation: Substituting cyclopentanamine derivatives with methyl or isopropyl halides in the presence of a base (e.g., K2_2CO3_3) under reflux conditions .
    • Validation: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ = 156.1747), while 1^1H/13^13C NMR identifies substituent positions and stereochemistry. Gas chromatography (GC) or HPLC assesses purity (>95%) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .
  • Storage: Keep in airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent oxidation .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s stereochemistry?

  • Answer:

  • NMR: 1^1H NMR coupling constants (e.g., J=610J = 6–10 Hz) reveal axial/equatorial substituent orientations on the cyclopentane ring. NOESY confirms spatial proximity of methyl/isopropyl groups .
  • IR Spectroscopy: N–H stretching (3300–3500 cm1^{-1}) and C–N vibrations (1250–1350 cm1^{-1}) validate amine functionality .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for this compound synthesis be resolved?

  • Answer: Discrepancies often arise from catalyst choice (e.g., Pd(PPh3_3)4_4 vs. homogeneous catalysts) or solvent polarity. Systematic optimization via Design of Experiments (DoE) can identify critical parameters (temperature, catalyst loading). Kinetic studies (e.g., in situ FTIR) monitor intermediate formation to pinpoint bottlenecks .

Q. What computational strategies predict the bioactivity of this compound, and how do structural analogs compare?

  • Answer:

  • Molecular Docking: Simulate binding to targets (e.g., GPCRs) using AutoDock Vina. The isopropyl group’s steric bulk may hinder fit in hydrophobic pockets compared to smaller analogs (e.g., N-cyclopentyl derivatives) .
  • SAR Studies: Replace the methyl group with electron-withdrawing groups (e.g., –CF3_3) to assess effects on receptor affinity. In vitro assays (e.g., cAMP modulation) validate predictions .

Q. How do steric effects influence the reactivity of this compound in nucleophilic reactions?

  • Answer: The cyclopentane ring’s chair conformation positions the isopropyl group axially, creating steric hindrance that slows SN2^2 reactions. Comparative studies with less hindered analogs (e.g., N-ethyl derivatives) show 2–3x faster kinetics in alkylation reactions. DFT calculations (B3LYP/6-31G*) quantify steric strain via Gibbs free energy barriers .

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